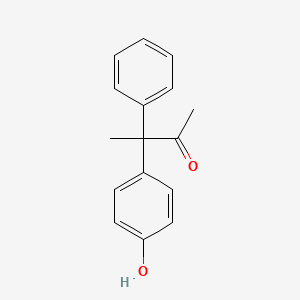

3-(4-Hydroxyphenyl)-3-phenylbutan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-3-phenylbutan-2-one |

InChI |

InChI=1S/C16H16O2/c1-12(17)16(2,13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,18H,1-2H3 |

InChI Key |

HCRCOEHZLKXTOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Hydroxyphenyl 3 Phenylbutan 2 One

Strategic Retrosynthetic Analysis and Precursor Selection

A retrosynthetic analysis of 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one reveals several potential bond disconnections to identify viable starting materials. The most critical disconnection is that of the C-C bond forming the quaternary carbon at the C3 position. This leads to several plausible synthetic strategies.

One primary disconnection can be made between the quaternary carbon and one of the aryl groups. For instance, a disconnection of the bond between the C3 and the 4-hydroxyphenyl group suggests a nucleophilic precursor, such as a phenolate (B1203915) or an organometallic phenol (B47542) derivative, and an electrophilic partner, such as an α-halo- or α-tosyloxy-3-phenylbutan-2-one. Alternatively, disconnecting the bond to the phenyl group would involve a phenyl nucleophile and a 3-(4-hydroxyphenyl)butan-2-one derivative.

A second key disconnection is at the C2-C3 bond, which suggests an aldol-type condensation or a related reaction between a ketone and an appropriate electrophile. A more advanced approach involves the disconnection to a precursor that allows for a transition metal-catalyzed coupling reaction, which often provides a more direct and efficient route.

The selection of precursors is guided by their commercial availability, stability, and compatibility with the proposed reaction conditions. For instance, protected phenol derivatives, such as those with a tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) ether, might be preferred to prevent interference from the acidic phenolic proton in certain organometallic reactions.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor 1 (Nucleophile/Substrate) | Precursor 2 (Electrophile/Reagent) | Key Bond Formation |

| 4-Hydroxyphenylboronic acid | 3-Phenylbutan-2-one (B1615089) | C(sp²)-C(sp³) |

| Phenylmagnesium bromide | 3-(4-Hydroxyphenyl)-3-halobutan-2-one | C(sp²)-C(sp³) |

| Enolate of 3-phenylbutan-2-one | 4-Iodophenol derivative | C(sp²)-C(sp³) |

| Acetyl chloride | 1-(4-Hydroxyphenyl)-1-phenylethylene | C(acyl)-C(sp²) |

Organometallic Catalysis in Carbon-Carbon Bond Formation for Direct Synthesis

Organometallic catalysis offers powerful tools for the direct formation of carbon-carbon bonds, which is central to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the construction of diaryl ketones. acs.orgnih.govacs.org For the synthesis of the target molecule, a Suzuki-Miyaura coupling could be envisioned between an enolate precursor of 3-phenylbutan-2-one and a 4-halophenol derivative, or between an α-halo ketone and a 4-hydroxyphenylboronic acid. researchgate.net However, the direct α-arylation of ketones is a more convergent approach.

Recent advancements in palladium catalysis have enabled the direct C-H activation of arenes for the synthesis of diaryl ketones. acs.orgresearchgate.net A potential strategy could involve the palladium-catalyzed reaction of a 3-phenylbutan-2-one derivative with a protected 4-halophenol in the presence of a suitable ligand and base. Picolinamide ligands have been shown to be effective in similar transformations. acs.org

Another approach is the carbonylative cross-coupling of aryl thianthrenium salts with arylboronic acids, which has been demonstrated to produce diaryl ketones in good to excellent yields. nih.govacs.org This method could be adapted for the synthesis of this compound by employing the appropriate aryl precursors.

Table 2: Examples of Palladium-Catalyzed Reactions for Diaryl Ketone Synthesis

| Reaction Type | Aryl Precursor 1 | Aryl Precursor 2 | Catalyst/Ligand | Key Feature | Reference |

| C-H Activation | Aldehyde | (Hetero)Aryl Halide | Pd(OAc)₂ / Picolinamide | Direct functionalization of C-H bonds | acs.orgresearchgate.net |

| Carbonylative Coupling | Arene (via thianthrenation) | Arylboronic Acid | Pd₂(dba)₃ / Xantphos | Site-selective C-H functionalization | nih.govacs.org |

| Coupling of Aldehydes | Aldehyde | Arylboronic Acid | Pd(OAc)₂ / P(1-nap)₃ | One-pot synthesis | researchgate.net |

Besides palladium, other transition metals like nickel, copper, and rhodium are effective catalysts for the synthesis of α-aryl and α-quaternary ketones. nih.govresearchgate.netorganic-chemistry.orgpkusz.edu.cn Nickel catalysis, in particular, has emerged as a powerful tool for C(sp³)–C(sp³) cross-coupling reactions, which could be applied to the asymmetric α-alkylation of ketones with unactivated alkyl halides to construct the quaternary center. organic-chemistry.org

A nickel and photoredox dual catalysis system has been reported for the asymmetric benzylic C-H acylation of alkylarenes with carboxylic acids, providing a direct route to valuable α-aryl ketones. researchgate.net This methodology could potentially be applied to the synthesis of this compound.

Copper-catalyzed methods are also prominent, especially in the enantioselective synthesis of α-quaternary ketones. nih.govnih.gov These reactions often employ chiral phosphine (B1218219) ligands to achieve high levels of stereocontrol. nih.govnih.gov

Enantioselective Synthesis and Stereochemical Control in Compound Assembly

The C3 position of this compound is a stereocenter, and controlling its stereochemistry is a significant challenge in its synthesis. Enantioselective methods aim to produce one enantiomer preferentially.

The development of chiral catalysts is crucial for the asymmetric synthesis of molecules with quaternary stereocenters. nih.govunc.eduresearchgate.net For the construction of α-quaternary ketones, several catalytic systems have been developed.

Copper catalysts bearing chiral phosphine ligands have been successfully used for the enantioselective synthesis of α-quaternary ketones from simple carboxylic acid or ester starting materials. nih.govnih.govunc.eduresearchgate.net These reactions proceed through the formation of chiral allylic nucleophiles in situ. nih.govunc.eduresearchgate.net

Nickel-catalyzed enantioselective α-alkylation of ketones using unique bimetallic ligands has also been reported to generate chiral ketones with α-quaternary carbon stereocenters in high yields and good enantioselectivities. organic-chemistry.org

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral primary amines have been used to catalyze the α-arylation of simple ketones through an asymmetric retro-Claisen cleavage, enabling the construction of α-aryl tertiary carbon stereocenters with excellent enantioselectivities. nih.gov

Table 3: Chiral Catalysts for Asymmetric α-Quaternary Ketone Synthesis

| Metal/Catalyst Type | Ligand/Co-catalyst | Substrate Scope | Enantiomeric Ratio/Excess | Reference |

| Copper | Monodentate chiral phosphine | Carboxylic acids/esters | 90:10 to >99:1 er | nih.govnih.govunc.eduresearchgate.net |

| Nickel | Bimetallic ligand | Acyclic ketones, alkyl iodides | Good enantioselectivities | organic-chemistry.org |

| Organocatalyst | Chiral primary amine | β-Diketones | Up to 98% ee | nih.gov |

| Palladium | Chiral ligand | α-Keto imines, arylboronic acids | High stereocontrol | rsc.org |

While this compound has only one stereocenter, diastereoselective strategies become relevant when a second stereocenter is introduced into the molecule or during the synthesis of related analogs. Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters.

Cascade reactions, such as inter-intramolecular double Michael additions, can be employed for the diastereoselective synthesis of highly substituted cyclic systems. beilstein-journals.org While not directly applicable to the target acyclic ketone, the principles of using substrate control or catalyst control to favor the formation of one diastereomer can be adapted.

In cases where a mixture of stereoisomers is formed, chromatographic separation techniques, such as chiral high-performance liquid chromatography (HPLC), are often employed to isolate the desired stereoisomer. The development of efficient separation methods is a critical aspect of stereoselective synthesis.

Non-Catalytic and Classical Synthetic Pathways

Classical synthetic organic chemistry provides several established routes that can be logically extended to the synthesis of this compound. These methods often rely on fundamental reactions such as Friedel-Crafts acylations and Grignard reactions.

One plausible classical approach involves a multi-step sequence starting with a Friedel-Crafts acylation. However, the direct acylation of phenol can be problematic due to the coordination of the Lewis acid catalyst with the phenolic oxygen, which can lead to O-acylation to form an ester, or deactivation of the aromatic ring. stackexchange.comcurlyarrows.com To circumvent this, the hydroxyl group of a phenol-containing starting material would likely require protection.

A potential synthetic sequence is outlined below:

Protection of the Hydroxyl Group: The synthesis could commence with the protection of the hydroxyl group of 4-phenylphenol. A common protecting group for phenols is the methyl group, forming an anisole (B1667542) derivative, or a benzyl group.

Friedel-Crafts Acylation: The protected 4-methoxy or 4-benzyloxybiphenyl can then undergo a Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the acetyl group. sigmaaldrich.comorganic-chemistry.orgbyjus.com This reaction would likely yield a mixture of isomers, with the desired product being 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one.

Introduction of the Second Phenyl Group: A subsequent reaction, such as a Grignard reaction, would be necessary to introduce the second phenyl group at the alpha position to the carbonyl. This step is not straightforward and presents a significant synthetic challenge.

Deprotection: The final step would involve the deprotection of the hydroxyl group to yield the target compound.

A more direct, albeit challenging, classical route could involve a Grignard reaction as the key carbon-carbon bond-forming step. The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound. mnstate.edulibretexts.org

A proposed Grignard-based synthesis could proceed as follows:

Preparation of a Grignard Reagent: A Grignard reagent can be prepared from a protected 4-bromophenol, such as 1-bromo-4-(methoxymethoxy)benzene. The protection is necessary as the acidic proton of the phenol would quench the Grignard reagent. cerritos.edu

Reaction with a Ketone Precursor: The prepared Grignard reagent would then be reacted with a suitable ketone precursor, such as 3-phenyl-3-buten-2-one, followed by acidic workup. This would be a conjugate addition reaction.

Alternative Grignard Strategy: An alternative would be the reaction of phenylmagnesium bromide with a precursor like 3-(4-hydroxyphenyl)-3-buten-2-one. Here too, the phenolic proton would need to be protected.

The following table summarizes a plausible classical synthetic pathway:

| Step | Reaction | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | Protection | 4-Bromophenol | Benzyl chloride, K₂CO₃, acetone | 1-Bromo-4-(benzyloxy)benzene |

| 2 | Grignard Formation | 1-Bromo-4-(benzyloxy)benzene | Mg, dry THF or diethyl ether | (4-(Benzyloxy)phenyl)magnesium bromide |

| 3 | Conjugate Addition | (4-(Benzyloxy)phenyl)magnesium bromide, 3-Phenyl-3-buten-2-one | Cu(I) salt (e.g., CuI), then H₃O⁺ workup | 3-(4-(Benzyloxy)phenyl)-3-phenylbutan-2-one |

| 4 | Deprotection | 3-(4-(Benzyloxy)phenyl)-3-phenylbutan-2-one | H₂, Pd/C | This compound |

Green Chemistry Principles and Sustainable Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to develop more sustainable and environmentally friendly routes.

A key aspect of greening the classical synthetic pathways described above would be the replacement of hazardous reagents and solvents. For instance, in Friedel-Crafts reactions, the stoichiometric use of Lewis acids like AlCl₃ generates significant amounts of acidic waste during workup. A greener alternative is the use of solid acid catalysts.

For example, a process for the preparation of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) utilizes an acid-activated Montmorillonite clay catalyst for the Friedel-Crafts alkylation of phenol. google.com This approach offers advantages such as catalyst recyclability and reduced waste generation. A similar strategy could be envisioned for a Friedel-Crafts type synthesis of precursors to this compound.

Key considerations for a green synthesis design would include:

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts. The use of recyclable heterogeneous catalysts, such as zeolites or clays, would be highly desirable. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Utilizing greener solvents like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Reduction of Derivatives: Avoiding or minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation.

The following table outlines a hypothetical green synthetic approach:

| Step | Reaction | Starting Materials | Green Reagents and Conditions | Intermediate/Product | Green Principle(s) Addressed |

| 1 | Catalytic Arylation | 4-Hydroxyphenylacetylene, Phenylboronic acid | Palladium catalyst, water as solvent | 1-(4-Hydroxyphenyl)-2-phenylethyne | Use of safer solvents, catalysis |

| 2 | Hydration | 1-(4-Hydroxyphenyl)-2-phenylethyne | Acidic ion-exchange resin, water | 1-(4-Hydroxyphenyl)-2-phenyl ethanone | Use of recyclable catalyst |

| 3 | Methylation | 1-(4-Hydroxyphenyl)-2-phenyl ethanone | Dimethyl carbonate (a green methylating agent) | This compound | Use of safer reagents |

It is important to note that the development of a truly green and efficient synthesis would require significant experimental investigation and optimization. The proposed pathways are based on established chemical principles and analogies to the synthesis of structurally related compounds.

Reactivity Profiles and Mechanistic Investigations of 3 4 Hydroxyphenyl 3 Phenylbutan 2 One

Nucleophilic and Electrophilic Transformations at Key Functional Groups

The presence of both nucleophilic (hydroxyl group, electron-rich aromatic ring) and electrophilic (carbonyl carbon) centers within 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one governs its reactivity towards a wide array of reagents.

The carbonyl group in this compound is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate.

A prominent reaction is the nucleophilic addition of organometallic reagents , such as Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions result in the formation of a new carbon-carbon bond and, after acidic workup, yield a tertiary alcohol. For instance, the reaction with methylmagnesium bromide would yield 3-(4-hydroxyphenyl)-2,3-diphenylbutan-2-ol.

Another important class of reactions is the addition of hydrides , typically from reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions reduce the ketone to a secondary alcohol, yielding 3-(4-hydroxyphenyl)-3-phenylbutane-2-ol. Due to the creation of a new stereocenter, a mixture of diastereomers can be expected.

The carbonyl group can also react with nitrogen-based nucleophiles. For example, with primary amines (RNH₂), it can form an imine (Schiff base) after the initial addition is followed by dehydration. Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime , and reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives produces hydrazones .

Table 1: Nucleophilic Addition Reactions at the Carbonyl Group Note: The following table presents plausible reactions and products based on the general reactivity of ketones, as specific experimental data for this compound is not readily available in the cited literature.

| Reactant/Reagent | Product | Reaction Type |

| 1. CH₃MgBr, 2. H₃O⁺ | 3-(4-Hydroxyphenyl)-2-methyl-3-phenylbutan-2-ol | Grignard Reaction |

| NaBH₄, CH₃OH | 3-(4-Hydroxyphenyl)-3-phenylbutane-2-ol | Reduction |

| NH₂OH·HCl, Pyridine | This compound oxime | Oximation |

| C₆H₅NH₂, cat. H⁺ | N-(3-(4-Hydroxyphenyl)-3-phenylbutan-2-ylidene)aniline | Imine Formation |

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are influenced by the existing substituents.

The phenyl ring is activated by the alkyl substituent, which is an ortho-, para-director. However, this activation is generally weak.

The 4-hydroxyphenyl ring is strongly activated by the hydroxyl group, which is a powerful ortho-, para-director. Therefore, electrophilic substitution is expected to occur predominantly on this ring at the positions ortho to the hydroxyl group (positions 3 and 5). The steric hindrance from the adjacent quaternary carbon might influence the regioselectivity.

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ in a suitable solvent), sulfonation (with fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃). Given the presence of the activating hydroxyl group, these reactions would likely proceed under milder conditions on the hydroxyphenyl ring.

| Reagent | Expected Major Product(s) | Reaction Type |

| Br₂ in CH₃COOH | 3-Bromo-4-(1-acetyl-1-phenyl-ethyl)phenol and/or 3,5-Dibromo-4-(1-acetyl-1-phenyl-ethyl)phenol | Bromination |

| HNO₃, H₂SO₄ | 3-Nitro-4-(1-acetyl-1-phenyl-ethyl)phenol | Nitration |

| CH₃COCl, AlCl₃ | 2-Acetyl-4-(1-acetyl-1-phenyl-ethyl)phenol | Friedel-Crafts Acylation |

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo Williamson ether synthesis upon reaction with an alkyl halide to form an ether. For example, reaction with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) would yield 3-(4-methoxyphenyl)-3-phenylbutan-2-one.

The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For instance, treatment with acetyl chloride would give 4-(1-acetyl-1-phenylethyl)phenyl acetate.

Rearrangement Reactions within the Butanone Framework

While no specific rearrangement reactions of this compound have been documented in the provided search results, its structure as a β-hydroxy ketone suggests potential for certain types of rearrangements under specific conditions.

One possibility, following the reduction of the ketone to a diol (3-(4-hydroxyphenyl)-3-phenylbutane-2,3-diol), is the pinacol rearrangement . This acid-catalyzed rearrangement of 1,2-diols proceeds via a carbocation intermediate and involves the migration of an alkyl or aryl group. The migratory aptitude of the phenyl group is generally greater than that of a methyl group. Depending on which hydroxyl group is protonated and leaves as water, different carbocations can be formed, leading to different rearranged ketone products.

Acid-Catalyzed and Base-Catalyzed Transformations

Both acidic and basic conditions can promote a variety of transformations in this compound.

Under acidic conditions , dehydration of the tertiary alcohol is a plausible reaction. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation. This carbocation could then be stabilized by the elimination of a proton from an adjacent carbon, leading to the formation of an α,β-unsaturated ketone, such as 3-(4-hydroxyphenyl)-3-phenylbut-1-en-2-one or (E/Z)-3-(4-hydroxyphenyl)-3-phenylbut-3-en-2-one.

Under base-catalyzed conditions , the most significant reaction would likely be a retro-aldol reaction . Abstraction of the acidic α-proton (on the methyl group) is less likely due to the steric hindrance and the acidity of the phenolic proton. However, if a strong enough base is used to deprotonate the tertiary alcohol, a retro-aldol cleavage could occur, breaking the C2-C3 bond to yield acetophenone (B1666503) and 1-(4-hydroxyphenyl)ethan-1-one. The phenolic proton is the most acidic and will be removed first by any base, forming a phenoxide, which could influence subsequent reactions.

Based on a comprehensive search of available scientific literature, detailed mechanistic studies employing kinetic and isotopic labeling experiments specifically for the compound this compound are not publicly documented. While general principles of related reactions can be inferred, the absence of specific research on this particular compound prevents a detailed and accurate discussion as required by the prompt.

Therefore, it is not possible to generate the requested article focusing on the "" with a subsection on "Detailed Mechanistic Studies Utilizing Kinetic and Isotopic Labeling Experiments" that includes specific data tables and research findings. Any attempt to do so would involve speculation or the use of data from other, non-specified compounds, which would violate the core instructions of the request.

Computational and Theoretical Chemistry Studies on 3 4 Hydroxyphenyl 3 Phenylbutan 2 One

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is largely dictated by the interplay between the two aromatic rings, the carbonyl group, and the central quaternary carbon. The phenyl and 4-hydroxyphenyl groups, with their extensive π-systems, are expected to be the primary contributors to the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is anticipated to have significant electron density localized on the electron-rich 4-hydroxyphenyl ring, particularly due to the electron-donating nature of the hydroxyl group. The LUMO, conversely, is likely to be distributed across the carbonyl group and the phenyl ring, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally correlates with higher reactivity. For comparison, computational studies on simpler aromatic ketones show that the introduction of bulky substituents can influence this energy gap.

The presence of two bulky phenyl groups on a single carbon atom forces a non-planar arrangement, which in turn affects the extent of π-conjugation. This twisting of the phenyl rings relative to each other and to the carbonyl group will have a discernible impact on the delocalization of electrons and, consequently, on the molecule's electronic properties and UV-Vis absorption spectrum.

Table 1: Predicted General Electronic Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO Localization | Primarily on the 4-hydroxyphenyl ring | Electron-donating hydroxyl group |

| LUMO Localization | Distributed over the carbonyl group and phenyl ring | Electronegativity of oxygen; π-system of the phenyl ring |

| HOMO-LUMO Gap | Moderate | Steric hindrance affecting conjugation; electronic nature of substituents |

| Electron Density | High on the 4-hydroxyphenyl ring and carbonyl oxygen | Hydroxyl and carbonyl functional groups |

Conformational Landscapes and Energetic Minima Determination

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds, particularly the C-C bonds connecting the phenyl groups to the quaternary carbon and the bond between the quaternary carbon and the carbonyl carbon. The steric repulsion between the two bulky aromatic rings and the acetyl group is the dominant factor governing the molecule's preferred three-dimensional structure.

Computational methods, such as Density Functional Theory (DFT), are essential for mapping the potential energy surface and identifying the energetic minima, which correspond to the most stable conformations. For molecules with gem-diphenyl groups, staggered conformations that minimize the steric clash between the bulky substituents are generally favored. The dihedral angles defining the orientation of the two phenyl rings relative to the carbonyl group would be key parameters in these calculations.

It is highly probable that the global minimum energy conformation will involve a significant twisting of the phenyl rings out of any common plane to alleviate steric strain. This propeller-like arrangement is common for molecules with multiple bulky substituents on a single carbon atom. The energy barriers between different stable conformers would determine the molecule's flexibility at different temperatures.

Table 2: Expected Key Conformational Parameters for this compound

| Parameter | Description | Expected Value Range |

|---|---|---|

| Phenyl-C-C-Phenyl Dihedral Angle | The angle between the two phenyl rings. | Likely non-zero, indicating a twisted conformation. |

| Phenyl-C-C=O Dihedral Angle | The orientation of the phenyl rings relative to the carbonyl group. | Significantly deviated from planarity to minimize steric interactions. |

| Relative Conformational Energies | The energy difference between various stable conformers. | Multiple conformers within a few kcal/mol of the global minimum are possible. |

Theoretical Prediction of Reactivity and Regioselectivity

Theoretical calculations can provide valuable insights into the reactivity and regioselectivity of this compound. Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can predict the most likely sites for electrophilic and nucleophilic attack.

Nucleophilic Attack : The carbonyl carbon is predicted to be the primary site for nucleophilic attack, a common feature of ketones. The LUMO distribution would support this prediction.

Electrophilic Attack : The 4-hydroxyphenyl ring, being electron-rich, is the most probable site for electrophilic substitution. The HOMO localization would strongly suggest that the positions ortho to the hydroxyl group are the most activated.

Acidity : The hydrogen of the hydroxyl group is the most acidic proton in the molecule.

Basicity : The oxygen atom of the carbonyl group is the most basic site, capable of being protonated in the presence of a strong acid.

The steric hindrance imposed by the two phenyl groups around the carbonyl carbon will likely play a significant role in moderating its reactivity towards bulky nucleophiles. Reactions that proceed via the formation of an enol or enolate at the alpha-carbon are sterically hindered due to the presence of the quaternary carbon with two phenyl substituents.

Reaction Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways could be of interest.

One such pathway is the keto-enol tautomerism. However, the formation of an enol or enolate is expected to be thermodynamically and kinetically disfavored due to the steric strain that would arise from the planarization required at the alpha-carbon. Computational studies on sterically hindered ketones have shown that bulky substituents can significantly impact the stability of the enol form.

Another important reaction pathway to consider is nucleophilic addition to the carbonyl group. Computational modeling could be used to map the potential energy surface for the approach of a nucleophile, revealing the transition state structure and the activation energy barrier. These calculations would likely show a higher activation barrier for this compound compared to less sterically hindered ketones.

Table 3: Hypothetical Reaction Pathway Analysis

| Reaction Pathway | Predicted Feasibility | Rationale |

|---|---|---|

| Keto-Enol Tautomerism | Low | High steric hindrance at the α-carbon disfavors the planar enol intermediate. |

| Nucleophilic Addition | Moderate to Low | Steric shielding of the carbonyl carbon by the gem-diphenyl groups increases the activation energy. |

| Electrophilic Aromatic Substitution | High (on hydroxyphenyl ring) | The hydroxyl group is a strong activating group, directing electrophiles to the ortho positions. |

Solvent Effects on Molecular Conformation and Reaction Energetics

The choice of solvent can have a profound impact on the conformation, reactivity, and reaction energetics of a molecule. For this compound, both explicit and implicit solvent models in computational chemistry could be used to simulate these effects.

In polar protic solvents, hydrogen bonding between the solvent and the hydroxyl and carbonyl groups will significantly influence the conformational preferences and the stability of the molecule. These interactions can stabilize conformations where these functional groups are more exposed to the solvent. Polar solvents are also known to affect the energetics of reactions, particularly those involving charged intermediates or transition states. For instance, the energy of a polar transition state in a nucleophilic addition reaction would be lowered in a polar solvent, potentially increasing the reaction rate.

Conversely, in nonpolar solvents, intramolecular interactions and steric effects are expected to be the dominant forces determining the molecular conformation. The relative energies of different conformers may shift in different solvent environments. Computational studies on other flexible molecules have demonstrated that the conformational equilibrium can be significantly altered by changing the solvent polarity.

Chemical Applications and Derivatization Strategies of 3 4 Hydroxyphenyl 3 Phenylbutan 2 One

Utilization as a Key Building Block in Complex Organic Synthesis

The structure of 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one makes it a potentially valuable scaffold for the synthesis of more complex organic molecules. Its core framework can be elaborated through reactions targeting its primary functional groups: the ketone, the phenol (B47542), and the aromatic rings.

As a ketone, the carbonyl group can undergo a variety of nucleophilic addition reactions. For instance, reaction with Grignard reagents or organolithium compounds could introduce a new carbon-carbon bond at the carbonyl carbon, leading to the formation of tertiary alcohols. Subsequent dehydration of these alcohols could yield substituted alkenes.

The presence of alpha-hydrogens, albeit sterically hindered, could potentially allow for enolate formation under strong basic conditions. This would open up pathways for alkylation or acylation at the alpha-position, further extending the carbon skeleton.

The phenolic hydroxyl group is another key site for synthetic transformations. It can act as a nucleophile in Williamson ether synthesis to introduce a variety of alkyl or aryl groups. Furthermore, it can be converted into a better leaving group, such as a triflate, which would enable its participation in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of new aryl or vinyl substituents on the hydroxyphenyl ring.

Synthesis of Novel Derivatives and Analogs for Material Science Applications

The derivatization of this compound can lead to the synthesis of novel molecules with tailored properties for applications in material science, such as in the development of liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers.

Modifications and Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a prime target for modification. Its ability to form hydrogen bonds can be strategically utilized or altered to influence the intermolecular interactions and, consequently, the bulk properties of the resulting materials.

Esterification: Reaction with various acyl chlorides or anhydrides can produce a range of esters. The introduction of long alkyl chains could impart liquid crystalline properties, while the incorporation of chromophoric or fluorophoric groups could lead to new photoactive materials.

Etherification: Conversion to ethers by reaction with alkyl halides or tosylates can be used to tune the solubility and thermal properties of the molecule. The introduction of polymerizable groups, such as vinyl or allyl ethers, would render the molecule suitable for polymerization.

| Reaction Type | Reagents | Potential Product | Potential Application |

|---|---|---|---|

| Esterification | Acyl chloride, Anhydride (B1165640) | Aryl ester | Liquid crystals, Photoactive materials |

| Etherification | Alkyl halide, Tosylate | Aryl ether | Modified solubility and thermal properties |

Derivatization and Substitution of Aromatic Moieties

The two aromatic rings in this compound offer multiple sites for derivatization through electrophilic aromatic substitution reactions. The substitution pattern on these rings can significantly influence the electronic and photophysical properties of the resulting molecules.

The hydroxyphenyl ring is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl group, directing incoming electrophiles to the ortho and para positions. In contrast, the unsubstituted phenyl ring is less activated. This difference in reactivity allows for selective functionalization of the two rings.

Common electrophilic substitution reactions that could be employed include:

Nitration: Introduction of nitro groups, which can be subsequently reduced to amines for further functionalization.

Halogenation: Incorporation of bromine or chlorine atoms, which can serve as handles for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups to modify the steric and electronic properties of the aromatic rings.

| Reaction Type | Ring | Potential Reagents | Potential Product |

|---|---|---|---|

| Nitration | Hydroxyphenyl or Phenyl | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Halogenation | Hydroxyphenyl or Phenyl | Br₂, FeBr₃ | Bromo-substituted derivative |

| Friedel-Crafts Acylation | Phenyl | Acyl chloride, AlCl₃ | Acyl-substituted derivative |

Transformations of the Butanone Skeleton

The butanone core of the molecule can also be chemically transformed to create new molecular architectures.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This introduces a new chiral center and alters the hydrogen bonding capabilities of the molecule.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, providing a route to molecules with extended conjugation, which is desirable for optoelectronic applications.

Baeyer-Villiger Oxidation: This reaction would convert the ketone into an ester, fundamentally changing the connectivity and properties of the core structure.

Precursor in Polymer Chemistry and Functional Materials Development

The bifunctional nature of this compound, possessing both a hydroxyl group and reactive sites on the aromatic rings, makes it a promising candidate as a monomer or a precursor for the synthesis of functional polymers.

The phenolic hydroxyl group can be utilized in step-growth polymerization reactions. For example, it can react with diacyl chlorides to form polyesters or with diepoxides to form polyethers. The bulky, non-planar structure of the monomer unit would likely lead to amorphous polymers with high glass transition temperatures and good solubility in organic solvents.

Furthermore, derivatives of this compound bearing polymerizable groups, such as vinyl or acrylate functionalities, could be used in chain-growth polymerization to produce polymers with pendant aromatic groups, which could be useful in applications such as high-performance plastics or as host materials in organic electronics.

Role in Supramolecular Chemistry and Non-Covalent Interactions

The molecular structure of this compound is well-suited for participating in various non-covalent interactions, which are the foundation of supramolecular chemistry.

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of self-assembled structures such as dimers, chains, or more complex networks in the solid state or in solution.

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, which can contribute to the stability of supramolecular assemblies and influence the electronic properties of the material.

CH-π Interactions: The methyl and methylene groups of the butanone chain can engage in CH-π interactions with the aromatic rings of neighboring molecules, further directing the self-assembly process.

By synthetically modifying the peripheral groups of the molecule, the nature and strength of these non-covalent interactions can be fine-tuned, allowing for the rational design of supramolecular architectures with specific functions, such as molecular recognition, sensing, or catalysis.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies

The construction of sterically hindered tertiary alcohols such as 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one presents a formidable challenge in organic synthesis. While specific methods for this exact molecule are not extensively documented, plausible and innovative synthetic strategies can be envisaged based on established reactions.

One promising approach involves the nucleophilic addition of an organometallic reagent to an α-dicarbonyl compound . For instance, the reaction of 4-hydroxyphenylmagnesium bromide with 3-phenyl-2,3-butanedione could theoretically yield the target molecule. Grignard reagents are well-known for their ability to form new carbon-carbon bonds by attacking carbonyl carbons. wisc.edulibretexts.org The challenge in this particular synthesis would be to control the chemoselectivity of the Grignard reagent to attack the desired carbonyl group.

Another viable route is the Friedel-Crafts acylation of phenol (B47542) with a suitable acyl halide . wikipedia.orgbyjus.commasterorganicchemistry.com This classic electrophilic aromatic substitution could potentially be employed using 3-hydroxy-3-phenyl-2-butanoyl chloride as the acylating agent in the presence of a Lewis acid catalyst. However, the presence of the hydroxyl group in both reactants could lead to competitive O-acylation and other side reactions, necessitating careful selection of reaction conditions and protecting group strategies. stackexchange.com

Furthermore, the synthesis of related tertiary α-hydroxy ketones has been achieved through methods like the CO2-promoted regioselective hydration of propargylic alcohols and the asymmetric decarboxylative chlorination followed by nucleophilic substitution, which could be adapted for the synthesis of this compound. rsc.orgnih.gov

| Synthetic Approach | Key Reactants | Potential Challenges |

| Grignard Reaction | 4-Hydroxyphenylmagnesium bromide, 3-Phenyl-2,3-butanedione | Chemoselectivity, side reactions |

| Friedel-Crafts Acylation | Phenol, 3-Hydroxy-3-phenyl-2-butanoyl chloride | O-acylation, catalyst inhibition |

| Propargylic Alcohol Hydration | Corresponding propargylic alcohol | Availability of starting material |

| Decarboxylative Functionalization | Corresponding β-ketocarboxylic acid | Multi-step synthesis |

Exploration of Unconventional Reactivity and Catalysis

The unique structural features of this compound, namely the tertiary benzylic alcohol and the adjacent ketone, suggest a rich and largely unexplored reactive landscape. The tertiary alcohol moiety is a key functional group that can undergo a variety of transformations. For instance, catalytic dehydration could lead to the formation of a tetrasubstituted alkene. libretexts.orgbohrium.comhw.ac.uk The resulting alkene, with its specific stereochemistry and electronic properties due to the aryl substituents, could be a valuable building block in further synthetic endeavors. Bismuth(III) triflate has been shown to be a powerful catalyst for the dehydration of tertiary alcohols. nih.gov

The presence of both a hydroxyl and a ketone group in close proximity opens up possibilities for intramolecular catalysis or serving as a bidentate ligand for metal catalysts. The development of catalytic systems where the substrate itself plays an active role in the catalytic cycle is a growing area of interest.

Moreover, the reactivity of the tertiary benzylic alcohol could be exploited in nucleophilic substitution reactions . Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), generating a stabilized tertiary carbocation that can be trapped by various nucleophiles. researchgate.net

Advanced Computational Modeling for Structure-Reactivity Relationship Prediction

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound without the need for extensive experimental work. Density Functional Theory (DFT) can be employed to investigate the molecule's electronic structure, conformational preferences, and the transition states of potential reactions. nih.govwhiterose.ac.uk

For instance, computational studies could elucidate the diastereoselectivity of nucleophilic additions to the ketone carbonyl group, taking into account the steric and electronic influence of the adjacent quaternary carbon with its two aryl substituents. academie-sciences.fr Understanding these factors is crucial for designing stereoselective syntheses of derivatives of the target molecule.

Furthermore, DFT calculations can be used to model the reaction mechanisms of processes like dehydration or oxidation, helping to identify the most favorable reaction pathways and predict the structure of the resulting products. Such studies can also aid in the design of catalysts that can selectively promote a desired transformation. For example, computational modeling has been used to understand the origins of stereoselectivity in various organic reactions. nih.gov

Integration into Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov While no MCRs specifically involving this compound have been reported, its functional groups suggest its potential as a building block in such reactions.

For example, the ketone functionality could participate in Povarov-type reactions or other cycloadditions, while the hydroxyl group could be involved in subsequent cyclization or functionalization steps within a cascade sequence. A cascade reaction , also known as a domino or tandem reaction, involves two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates.

The development of novel MCRs and cascade processes that incorporate this compound or its derivatives could provide rapid access to complex molecular scaffolds with potential biological activity or interesting material properties. nih.gov

Potential for Advanced Functional Materials Design and Engineering

The rigid, three-dimensional structure conferred by the two aryl groups on a quaternary carbon center makes this compound an intriguing candidate for the design of advanced functional materials.

One area of potential is in the development of novel polymers . The hydroxyl group could serve as a site for polymerization, leading to polyesters or polyethers with bulky, aromatic side chains. These side chains would significantly impact the polymer's properties, such as its thermal stability, solubility, and refractive index. The synthesis of functional polymers through the incorporation of unique monomers is a rapidly developing field. mdpi.com

Furthermore, the inherent chirality of derivatives of this molecule could be exploited in the design of chiral materials for applications in asymmetric catalysis or separations. The rigid scaffold could also be a component of liquid crystals , where the specific shape and polarity of the molecule would influence the mesophase behavior. tcichemicals.com The dehydration of this molecule to form a tetrasubstituted alkene could also provide a monomer for the synthesis of polymers with specific optical or electronic properties.

While the exploration of this compound is still in its nascent stages, the foundational principles of modern organic chemistry suggest a wealth of opportunities for future research. From the development of elegant and efficient synthetic methods to its application in the design of cutting-edge materials, this molecule stands as a testament to the endless possibilities within chemical science.

Q & A

Q. What are the recommended safety protocols for handling 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one in laboratory settings?

- Methodological Answer : Safety protocols should align with fragrance safety guidelines, as structural analogs like 4-(4-Hydroxyphenyl)butan-2-one are regulated by IFRA standards. Recommendations include:

- Use of personal protective equipment (PPE: gloves, lab coats, goggles).

- Adequate ventilation to avoid inhalation exposure (e.g., fume hoods).

- Storage in cool, dry conditions away from incompatible reagents.

- Refer to IFRA’s maximum acceptable concentrations for related compounds to infer handling precautions .

Q. How can the purity of this compound be assessed during synthesis or procurement?

- Methodological Answer : Analytical techniques include:

- Melting Point (MP) Analysis : Compare observed MP (e.g., 82–84°C for the analog 1-(4-Hydroxyphenyl)-3-butanone) to literature values .

- Chromatography : HPLC or GC-MS with UV/ELSD detection to resolve impurities (e.g., process-related byproducts or degradation species) .

- Spectroscopy : FT-IR and NMR to confirm functional groups and structural integrity.

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in crystallographic data for this compound?

- Methodological Answer : Use SHELXL for refinement and PLATON for validation to address discrepancies:

- Refinement : Apply twin-law corrections in SHELXL for twinned crystals or high-symmetry space groups .

- Validation : Check for missed symmetry, hydrogen-bonding plausibility, and thermal displacement parameters using ADDSYM and TWINROTMAT in PLATON .

- Example: A similar compound, 3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenyl-prop-2-en-1-one, was resolved using SHELX workflows .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

- Methodological Answer : Employ graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R_2$$^2(8) motifs):

- Use single-crystal XRD to determine donor-acceptor distances and angles.

- Compare to patterns in analogs like 4-hydroxyphenyl acetamide, where O–H···O bonds stabilize layered structures .

- Advanced Tip: Map π-π stacking interactions between phenyl rings using Mercury software.

Q. What strategies are recommended for impurity profiling in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.